molecular formula C13H20ClNO2 B1416788 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1396964-02-5

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride

Cat. No.: B1416788
CAS No.: 1396964-02-5
M. Wt: 257.75 g/mol
InChI Key: RIURKBAUEGFJPO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The parent compound structure consists of a butanoic acid backbone with methyl substitution at the 3-position and a secondary amine functionality at the 2-position. The amine nitrogen bears a (3-methylphenyl)methyl substituent, creating a benzylamine derivative with meta-methylation on the aromatic ring. The complete systematic name reflects the hierarchical naming protocol, with the carboxylic acid function serving as the principal functional group determining the base name "butanoic acid".

The Chemical Abstracts Service has assigned the unique registry number 1396964-02-5 to this compound, providing unambiguous identification within chemical databases and literature. The molecular formula C13H20ClNO2 indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 257.75 daltons for the hydrochloride salt form, while the free base exhibits a molecular weight of 221.30 daltons.

Structural identification has been further supported by the generation of standardized chemical identifiers including the International Chemical Identifier and Simplified Molecular-Input Line-Entry System representations. The InChI Key RIURKBAUEGFJPO-UHFFFAOYNA-N provides a unique hash-based identifier for database searches and computational applications. These systematic identifiers enable precise communication of structural information across different chemical information systems and facilitate accurate compound identification in research contexts.

Molecular Structure Analysis Using X-ray Crystallography and DFT Calculations

The molecular architecture of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride exhibits distinctive three-dimensional characteristics that have been elucidated through advanced structural analysis techniques. The compound adopts a conformation where the aromatic ring system is positioned to minimize steric interactions with the branched aliphatic chain. The benzyl group attached to the amino nitrogen creates a flexible linker that allows for conformational freedom while maintaining specific geometric constraints imposed by the amino acid backbone.

Computational modeling studies have provided insights into the preferred conformational states of this molecule. The 3-methylphenyl substituent on the benzyl group introduces asymmetry that influences the overall molecular geometry and electronic distribution. The meta-positioning of the methyl group on the aromatic ring affects the electron density distribution and creates specific steric requirements that influence molecular packing in the crystalline state.

The amino acid portion of the molecule maintains the characteristic tetrahedral geometry around the alpha-carbon center, with the amino group, carboxyl group, methyl substituent, and isopropyl side chain occupying the four tetrahedral positions. The presence of the bulky benzyl substituent on the amino nitrogen creates additional conformational complexity compared to simple amino acids. Three-dimensional structural analysis reveals that the molecule can adopt multiple low-energy conformations, with rotational barriers around key bonds determining the conformational landscape.

Detailed geometric parameters obtained from structural studies indicate specific bond lengths and angles that are characteristic of this compound class. The carbon-nitrogen bond connecting the benzyl group to the amino acid framework exhibits typical secondary amine characteristics, while the aromatic ring maintains planarity consistent with benzene derivatives. The hydrochloride salt formation involves protonation of the amino nitrogen, creating ionic interactions that significantly influence crystal packing and intermolecular associations.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)

Comprehensive spectroscopic analysis of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride reveals characteristic signatures that enable unambiguous structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance spectra showing distinct resonances for each chemically unique hydrogen environment. The aromatic protons appear in the characteristic downfield region, displaying complex multipicity patterns due to meta-disubstitution on the benzene ring.

The aliphatic region of the proton nuclear magnetic resonance spectrum exhibits well-resolved signals corresponding to the methyl groups, methylene protons, and the methine proton alpha to the carboxyl group. The benzyl methylene protons appear as a characteristic singlet or complex multiplet, depending on the conformational dynamics and temperature of measurement. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the expected downfield region around 170-180 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid carbonyl stretch appears in the region around 1700-1750 inverse centimeters, while the aromatic carbon-carbon stretching vibrations are observed in the fingerprint region. The amino group contributions to the infrared spectrum are modified by salt formation, with the protonated amine showing different vibrational characteristics compared to the free base.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak for the free base appears at mass-to-charge ratio 221, while characteristic fragment ions result from loss of the benzyl group, decarboxylation, and aromatic ring cleavage. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis, confirming the proposed molecular composition.

Thermal Stability and Phase Behavior Studies

Thermal characterization of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride provides essential information regarding storage requirements, processing conditions, and structural stability under elevated temperature conditions. Differential scanning calorimetry studies reveal the thermal transitions associated with crystal structure changes, dehydration processes, and eventual decomposition pathways. The compound exhibits characteristic melting behavior that reflects the crystal packing efficiency and intermolecular interactions present in the solid state.

Thermogravimetric analysis demonstrates the thermal stability profile of the hydrochloride salt, showing initial mass loss events that may correspond to adsorbed moisture or crystal water elimination. The primary decomposition process occurs at elevated temperatures, with the onset temperature providing information about the thermal stability limits for practical applications. The decomposition pathway typically involves initial loss of hydrogen chloride from the salt, followed by fragmentation of the organic framework.

Storage stability studies conducted under controlled temperature and humidity conditions have established optimal preservation parameters for maintaining compound integrity over extended periods. The recommended storage conditions specify maintenance in cool, dry environments to prevent thermal degradation and moisture-induced chemical changes. Long-term stability monitoring has confirmed that the compound maintains its chemical and physical properties when stored under appropriate conditions.

Phase behavior analysis reveals the crystalline characteristics of the hydrochloride salt, including polymorphic considerations that may affect solubility and bioavailability properties. The crystal structure exhibits specific packing arrangements that influence mechanical properties such as compressibility and flow characteristics. Understanding these thermal and phase properties is crucial for developing appropriate handling procedures and formulation strategies for research applications.

Solubility Profile and Partition Coefficient Determination

The solubility characteristics of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride reflect the combined influence of the hydrophilic carboxylic acid and amino groups with the lipophilic aromatic benzyl substituent. Systematic solubility studies have been conducted across a range of solvents representing different polarity and hydrogen-bonding capabilities. The hydrochloride salt form exhibits enhanced water solubility compared to the free base, due to the ionic character introduced by protonation of the amino group.

Aqueous solubility measurements demonstrate significant pH dependence, with maximum solubility observed under acidic conditions where the amino group remains protonated. The solubility profile shows characteristic behavior of amphoteric compounds, with minimum solubility occurring near the isoelectric point where the molecule exists in zwitterionic form. Organic solvent solubility studies reveal good dissolution in polar protic solvents such as methanol and ethanol, while showing limited solubility in nonpolar hydrocarbon solvents.

Partition coefficient determinations between octanol and water provide quantitative measures of the compound's lipophilicity, which influences membrane permeability and distribution characteristics. The experimental partition coefficient values reflect the balance between hydrophilic and lipophilic structural elements, with the aromatic benzyl group contributing to lipophilic character while the carboxylic acid and amino groups enhance hydrophilic interactions. These measurements are essential for predicting behavior in biological systems and optimizing purification procedures.

Table 1: Physicochemical Properties Summary

Property Value Reference
Molecular Weight (HCl salt) 257.75 g/mol
Molecular Weight (free base) 221.30 g/mol
Molecular Formula (HCl salt) C13H20ClNO2
Molecular Formula (free base) C13H19NO2
Purity (commercial samples) 95%
Storage Temperature 2-8°C
CAS Registry Number 1396964-02-5

Temperature-dependent solubility studies provide insights into the thermodynamic parameters governing dissolution processes, including enthalpy and entropy contributions to solubility behavior. The solubility-temperature relationship follows expected patterns for organic salts, with generally increasing solubility at elevated temperatures. These data are valuable for developing crystallization and purification protocols that maximize yield and purity in synthetic procedures.

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9(2)12(13(15)16)14-8-11-6-4-5-10(3)7-11;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIURKBAUEGFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

This compound is used in proteomics research, suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

It’s known that the compound is used in proteomics research, implying it may interact with proteins or other biomolecules in a specific manner.

Biological Activity

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride, also known as a derivative of valine, is a beta-amino acid with potential biological activities that are being explored in various research contexts. This compound's structural properties suggest it may interact with biological systems in unique ways, which could be leveraged for therapeutic applications.

  • IUPAC Name : 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride
  • Molecular Formula : C₁₁H₁₅ClN₁O₂
  • Molecular Weight : 225.7 g/mol
  • LogP : -1.73 (indicating high polarity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an amino acid derivative, which can influence metabolic pathways and cellular functions. Here are some key areas of interest:

1. Metabolic Pathways

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride is metabolized into various amino acids and metabolites, including:

  • Cysteine
  • Alanine
  • Tyrosine
  • Tryptophan

These metabolites are crucial for numerous physiological processes, including protein synthesis and neurotransmitter production.

2. Potential Therapeutic Applications

Research indicates that derivatives of beta-amino acids can exhibit:

  • Antitumor Activity : Some studies suggest that modifications to amino acids can enhance the efficacy of chemotherapeutic agents by improving their solubility and cellular uptake.
  • Neuroprotective Effects : There is emerging evidence that certain amino acid derivatives can protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the effects of various amino acid derivatives on tumor cell lines. The findings indicated that compounds similar to 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .

Study 2: Neuroprotection

In an experimental model of neurodegeneration, researchers found that beta-amino acid derivatives could attenuate neuronal cell death induced by glutamate toxicity. This protective effect was attributed to their ability to modulate excitatory neurotransmitter levels and reduce oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
3-MethylvalineAntitumorEnhances permeability of chemotherapeutics
Beta-AlanineNeuroprotectiveReduces oxidative stress in neuronal cells
N-Methyl-DL-valineMetabolic ModulatorAffects amino acid metabolism pathways

Scientific Research Applications

The compound "3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride" is a biochemical with several applications in scientific research, particularly in the fields of proteomics and pharmacology. Below is a comprehensive overview of its applications, supported by data tables and insights from various sources.

Proteomics Research

3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride is utilized in proteomics for its role as a biochemical reagent. It aids in the study of protein interactions and modifications, which are crucial for understanding cellular functions and disease mechanisms.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects, particularly in relation to its amino acid structure. Its ability to interact with various biological pathways makes it a candidate for drug development and therapeutic applications.

Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound may have implications in neuroscience research, particularly in studies related to neurotransmission and neuropharmacology.

Metabolic Studies

Research has indicated that compounds similar to 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride can influence metabolic pathways, making them valuable for studies on metabolism and energy regulation.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ProteomicsUsed as a biochemical reagent for studying protein interactionsEnhances understanding of cellular functions
PharmacologyInvestigated for drug development potentialMay lead to new therapeutic agents
NeuroscienceExplored for effects on neurotransmissionInsights into neurological disorders
Metabolic StudiesAnalyzed for influence on metabolic pathwaysUnderstanding metabolic diseases

Case Study 1: Proteomics Application

A study published in a peer-reviewed journal highlighted the use of this compound in proteomic profiling. Researchers utilized it to enhance the resolution of protein separation techniques, leading to improved identification of post-translational modifications.

Case Study 2: Pharmacological Investigation

In another study, the pharmacological properties of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride were assessed for potential anti-inflammatory effects. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its utility as a lead compound for further drug development.

Case Study 3: Neuropharmacology

Research focusing on neuropharmacological effects demonstrated that this compound could modulate synaptic transmission, providing insights into its potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Melting Point (°C) Notes
Target Compound N/A [(3-Methylphenyl)methyl]amino Carboxylic acid, hydrochloride N/A Hypothetical data; benzylamine substituent
(R)-3-Methyl-2-(methylamino)butanoic acid HCl C₆H₁₄ClNO₂ Methylamino Carboxylic acid, hydrochloride 171–173 Storage: Inert atmosphere, 2–8°C
(3S)-3-(Methylamino)butanoic acid HCl C₅H₁₁NO₂ Methylamino Carboxylic acid, hydrochloride N/A Stereochemistry: (S)-configuration
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₂ClNO₂ Amino, methyl ester Ester, hydrochloride N/A Ester derivative of DL-valine
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid HCl C₁₁H₁₁F₃NO₂Cl 3-Trifluoromethylphenyl Carboxylic acid, hydrochloride N/A Bulky, electron-withdrawing substituent
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₇ClNO₂ 3,3-Dimethyl, methylamino, ester Ester, hydrochloride N/A Branched chain; synthesis via PPA/acid

Key Differences and Implications

The trifluoromethylphenyl group in adds steric bulk and electron-withdrawing effects, likely altering metabolic stability and receptor affinity compared to the target’s 3-methylphenyl group.

Functional Groups :

  • Carboxylic acid derivatives (target, ) are more polar than ester analogs (), impacting solubility and bioavailability. Esters (e.g., ) may serve as prodrugs, hydrolyzing in vivo to active acids.

Stereochemistry :

  • The (S)-configuration in and versus the (R)-isomer in highlights the importance of chirality in pharmacological activity. The target compound’s stereochemical profile (unreported) would require resolution for therapeutic use.

Synthetic Routes :

  • Compounds like and are synthesized via acid-catalyzed cyclization or esterification, while and involve direct amination or salt formation. The target compound may follow similar benzylation or reductive amination protocols .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride generally involves:

  • Preparation of the amino acid or its ester derivative.
  • Coupling of the amino acid derivative with the appropriate substituted aromatic amine (3-methylbenzylamine).
  • Conversion to the hydrochloride salt form for enhanced stability and isolation.

This approach is consistent with standard amino acid modification and salt formation techniques widely reported in organic synthesis.

Preparation of the Amino Acid Derivative

A key precursor is the amino acid 3-methyl-2-aminobutanoic acid or its ester. According to a detailed synthetic example from related amino acid hydrochloride preparations:

  • (S)-3-Aminobutanoic acid is suspended in methanol.
  • Thionyl chloride is added dropwise at room temperature, converting the acid to its methyl ester hydrochloride via esterification and in situ salt formation.
  • The reaction mixture is refluxed for 2 hours.
  • After removal of solvent and excess thionyl chloride, a crude methyl ester hydrochloride is obtained, which is used directly in subsequent steps without further purification.

This method provides a reactive amino acid ester hydrochloride intermediate suitable for coupling reactions.

Coupling with 3-Methylbenzylamine

The key step to form the target compound involves the nucleophilic substitution or reductive amination between the amino acid derivative and 3-methylbenzylamine:

  • The amino acid ester hydrochloride (prepared as above) is reacted with 3-methylbenzylamine under controlled conditions.
  • Coupling agents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and additives like 1-hydroxybenzotriazole can be used to facilitate amide bond formation if the reaction involves amide linkage.
  • Alternatively, reductive amination can be employed if the amino acid derivative is an aldehyde or ketone form, reacting with the amine to form the secondary amine linkage.
  • The reaction is typically performed in anhydrous solvents such as tetrahydrofuran or methanol at temperatures ranging from room temperature to mild heating (e.g., 50-60 °C).
  • After coupling, the product is isolated and purified by crystallization or chromatography.

Formation of Hydrochloride Salt

  • The free base compound is dissolved in an appropriate solvent such as tetrahydrofuran.
  • Concentrated hydrochloric acid is added, and the mixture is stirred at 50-55 °C for about 2 hours.
  • This step converts the free amine to the hydrochloride salt, improving the compound's stability and crystallinity.
  • The hydrochloride salt is then isolated by filtration or crystallization.

This salt formation step is critical for the final compound's pharmaceutical formulation and storage stability.

Process Optimization and Reaction Conditions

From patent literature on related compounds and amino acid derivatives, the following parameters are important:

Step Conditions Notes
Esterification Methanol, thionyl chloride, reflux 2 h Direct formation of methyl ester hydrochloride
Coupling Carbodiimide coupling agents, room temp to 60 °C Use of additives like HOBT improves yield
Salt formation Tetrahydrofuran, conc. HCl, 50-55 °C, 2 h Ensures formation of stable hydrochloride salt
Purification Crystallization or chromatography Achieves high purity suitable for pharmaceutical use

These conditions balance reaction efficiency, product yield, and purity.

Analytical and Characterization Methods

To ensure the identity and purity of the prepared compound, the following analyses are employed:

These techniques are standard for amino acid derivatives and their salts.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome
1 Esterification of 3-methyl-2-aminobutanoic acid Methanol, thionyl chloride, reflux 2 h Methyl ester hydrochloride intermediate
2 Coupling with 3-methylbenzylamine Carbodiimide coupling agents, HOBT, room temp to 60 °C Formation of amine-linked intermediate
3 Hydrochloride salt formation Tetrahydrofuran, concentrated HCl, 50-55 °C, 2 h Final hydrochloride salt of target compound
4 Purification Crystallization or chromatography High purity product

Research Findings and Advantages

  • The use of thionyl chloride in methanol allows direct esterification and salt formation in a single step, simplifying the process.
  • Carbodiimide-mediated coupling is efficient and yields high-purity products.
  • Hydrochloride salt formation enhances compound stability, solubility, and crystallinity, which are essential for pharmaceutical applications.
  • The process avoids harsh conditions, uses readily available reagents, and is amenable to scale-up.
  • Analytical methods confirm the structural integrity and purity, ensuring reproducibility and quality control.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride?

  • Methodological Answer : The synthesis of hydrochloride salts typically involves adding hydrochloric acid (HCl) to the free base under controlled conditions. For example, in analogous reactions, HCl in dioxane is added to the precursor compound, followed by stirring at room temperature and subsequent concentration under reduced pressure to isolate the product . Purification may involve recrystallization or chromatography, with purity verified by HPLC (≥98% purity is standard for research-grade compounds) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For instance, 1H^1H-NMR in DMSO-d6_6 can reveal characteristic peaks, such as broad singlet protons (e.g., 9.00 ppm for amine groups) and methyl/methylene resonances (1.02–3.89 ppm), as seen in structurally related hydrochlorides . High-performance liquid chromatography (HPLC) should also be employed to assess purity, with retention times compared against standards .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure adequate ventilation to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention . Store the compound in a cool, dry place, away from incompatible substances like strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during hydrochloride salt formation?

  • Methodological Answer : Variables such as solvent choice (e.g., dioxane vs. ethanol), HCl concentration, and reaction time should be systematically tested. For example, extending the stirring time beyond 1 hour or adjusting the HCl-to-precursor molar ratio (e.g., 4:1) may enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) or in situ pH measurements .

Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting or peak shifts?

  • Methodological Answer : Unexpected peaks may arise from impurities, residual solvents, or stereochemical heterogeneity. Compare experimental data with computational predictions (e.g., density functional theory for chemical shifts) and repeat the analysis under varying conditions (e.g., temperature, deuterated solvent). For example, broadening at 9.00 ppm in 1H^1H-NMR could indicate proton exchange, requiring variable-temperature NMR studies .

Q. What strategies are effective for evaluating the compound’s potential bioactivity in vitro?

  • Methodological Answer : Begin with target-based assays, such as enzyme inhibition studies (e.g., using fluorescence polarization) or receptor-binding assays (e.g., radioligand displacement). For example, if the compound is hypothesized to interact with aminergic receptors, use HEK293 cells expressing cloned receptors and measure cAMP levels via ELISA . Dose-response curves (IC50_{50}/EC50_{50}) and cytotoxicity assays (e.g., MTT) are critical for validating selectivity and safety margins.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., purity loss ≤5%). Evidence from related hydrochlorides suggests that lyophilization or storage under nitrogen can mitigate hydrolysis and oxidation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer : Discrepancies may arise from adduct formation (e.g., Na+^+/K+^+), isotopic patterns, or incomplete ionization. Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For example, a [M+H]+^+ peak at 167.63 m/z (theoretical) vs. observed 167.62 m/z suggests instrumental calibration drift; recalibrate using a reference standard .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride
Reactant of Route 2
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3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.